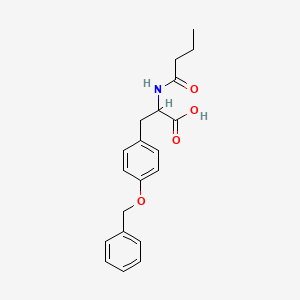
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group and a phenylmethoxyphenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can be achieved through a multi-step process involving the following key steps:
-
Formation of the Butanoylamino Group: : The initial step involves the reaction of butanoic acid with an amine to form the butanoylamino group. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions.
-
Introduction of the Phenylmethoxyphenyl Group: : The next step involves the introduction of the phenylmethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.
-
Formation of the Propanoic Acid Backbone: : The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. This step may require the use of strong acids or bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be used to scale up the synthesis process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylmethoxy halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Applications De Recherche Scientifique
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butanoylamino)-3-(4-methoxyphenyl)propanoic acid
- 2-(Butanoylamino)-3-(4-phenylphenyl)propanoic acid
- 2-(Butanoylamino)-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
WSVWDDCYQOYKQN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
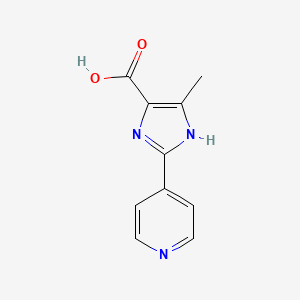

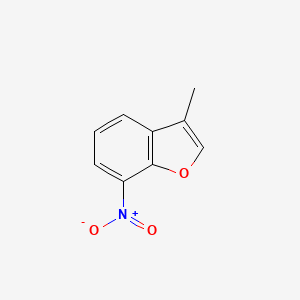

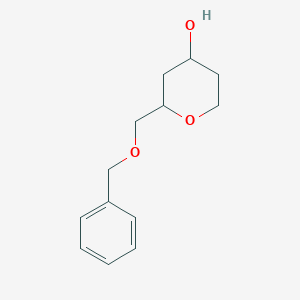
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
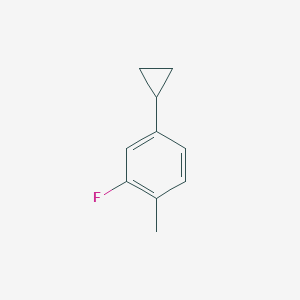
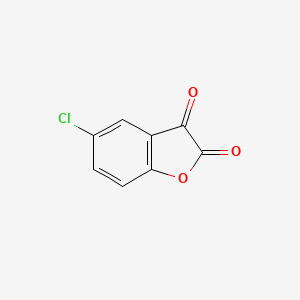
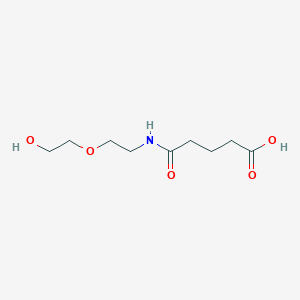
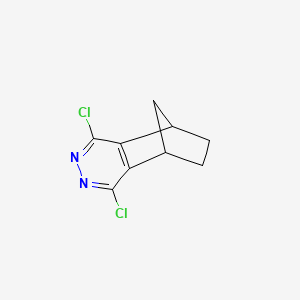
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)
